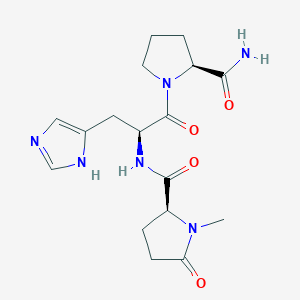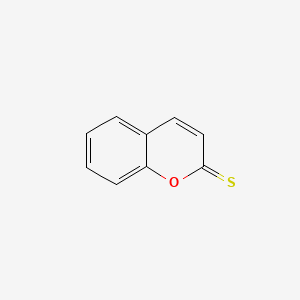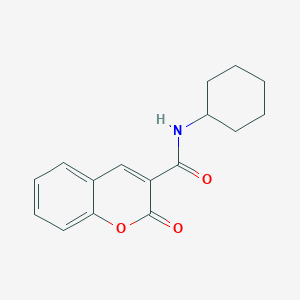
Saralasin acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saralasin acetate is a competitive angiotensin II receptor antagonist with partial agonistic activity. It is an octapeptide analog of angiotensin II, which means it mimics the structure of angiotensin II but with some modifications. The compound was primarily used to distinguish renovascular hypertension from essential hypertension before its discontinuation in January 1984 due to many false-positive and false-negative reports .
Wissenschaftliche Forschungsanwendungen
Saralasin acetate has been used in various scientific research applications, including:
Chemistry: It has been used to study the structure and function of angiotensin II receptors.
Biology: It has been used to investigate the role of angiotensin II in various physiological processes, including blood pressure regulation and fluid balance.
Medicine: It has been used to distinguish between different types of hypertension and to study the effects of angiotensin II receptor antagonists on blood pressure.
Vorbereitungsmethoden
Saralasin acetate is synthesized through peptide synthesis techniques. The synthetic route involves the stepwise addition of amino acids to form the octapeptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions at specific sites on the amino acids.
Analyse Chemischer Reaktionen
Saralasin acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Wirkmechanismus
Saralasin acetate exerts its effects by competitively binding to angiotensin II receptors, thereby blocking the action of angiotensin II. This leads to a decrease in blood pressure and a reduction in the effects of angiotensin II on vascular smooth muscle. The molecular targets of this compound include the AT1 and AT2 receptors, which are involved in the regulation of blood pressure and fluid balance .
Vergleich Mit ähnlichen Verbindungen
Saralasin acetate is similar to other angiotensin II receptor antagonists, such as losartan and valsartan. it is unique in that it has partial agonistic activity, meaning it can both activate and inhibit the receptor depending on the conditions. This partial agonistic activity makes this compound less effective as a therapeutic agent compared to other angiotensin II receptor antagonists. Similar compounds include:
Losartan: A selective angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Another selective angiotensin II receptor antagonist used to treat hypertension.
Candesartan: A selective angiotensin II receptor antagonist with a longer duration of action compared to losartan and valsartan
Eigenschaften
CAS-Nummer |
39698-78-7 |
|---|---|
Molekularformel |
C44H71N13O13 |
Molekulargewicht |
990.1 g/mol |
IUPAC-Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C42H65N13O10.C2H4O2.H2O/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;1-2(3)4;/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);1H3,(H,3,4);1H2/t24-,28-,29-,30-,31-,33-,34-;;/m0../s1 |
InChI-Schlüssel |
YBZYNINTWCLDQA-UHKVWXOHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |
Verwandte CAS-Nummern |
34273-10-4 (Parent) |
Sequenz |
GRVYVHPA |
Synonyme |
(Sar(1),Ala(8))ANGII (Sar1,Val5,Ala8)Angiotensin II 1 Sar 8 Ala Angiotensin II 1 Sarcosine 8 Alanine Angiotensin II 1-Sar-8-Ala Angiotensin II 1-Sarcosine-8-Alanine Angiotensin II Angiotensin II, 1-Sar-8-Ala Angiotensin II, 1-Sarcosine-8-Alanine angiotensin II, Sar(1)-Ala(8)- angiotensin II, sarcosyl(1)-alanine(8)- Anhydrous Saralasin Acetate Hydrated Saralasin Acetate Sar-Arg-Val-Tyr-Val-His-Pro-Ala Saralasin Saralasin Acetate Saralasin Acetate, Anhydrous Saralasin Acetate, Hydrated |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, 4-(aminosulfonyl)-N-[2-[4-(aminosulfonyl)phenyl]ethyl]-](/img/structure/B3062669.png)
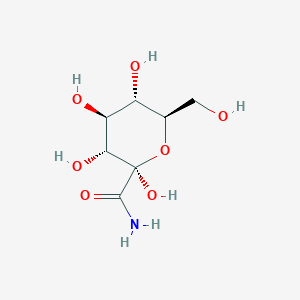
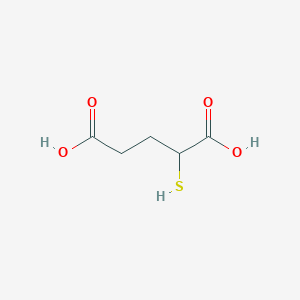
![L-Valinamide, N-[(3-fluorophenyl)methyl]glycyl-N1-[(1S,2R)-3-[[(3-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-3-methyl-](/img/structure/B3062686.png)

![4-chloro-N-[6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B3062705.png)

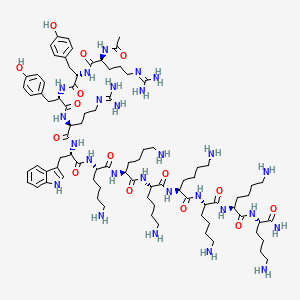


![7-Oxo-7H-dibenzo[de,g]quinoline](/img/structure/B3062739.png)
